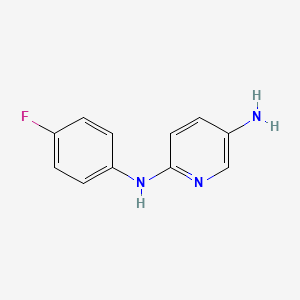
2-N-(4-fluorophenyl)pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(4-fluorophenyl)pyridine-2,5-diamine is an organic compound that features a pyridine ring substituted with a fluorophenyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-fluorophenyl)pyridine-2,5-diamine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Fluorination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-N-(4-fluorophenyl)pyridine-2,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-N-(4-fluorophenyl)pyridine-2,5-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-N-(4-fluorophenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-N-(4-chlorophenyl)pyridine-2,5-diamine
- 2-N-(4-bromophenyl)pyridine-2,5-diamine
- 2-N-(4-methylphenyl)pyridine-2,5-diamine
Uniqueness
2-N-(4-fluorophenyl)pyridine-2,5-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. The fluorine atom also influences the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)pyridine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNOOMXRYMHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
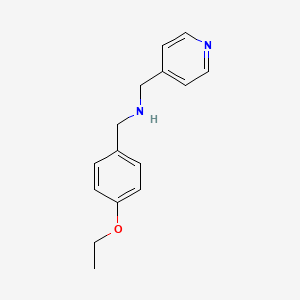
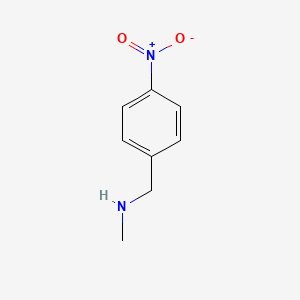
![4-[[(3,4-Dimethoxyphenyl)methylazaniumyl]methyl]benzoate](/img/structure/B7763573.png)

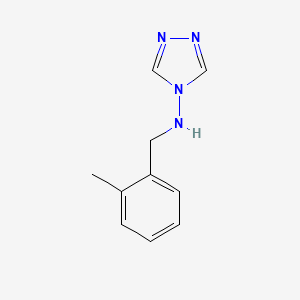
![N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B7763596.png)
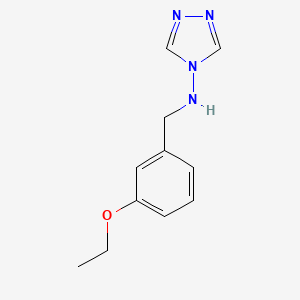
![N-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B7763604.png)
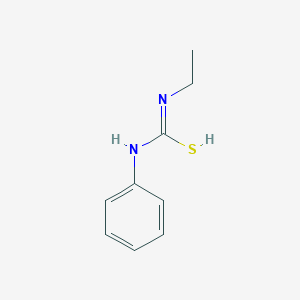
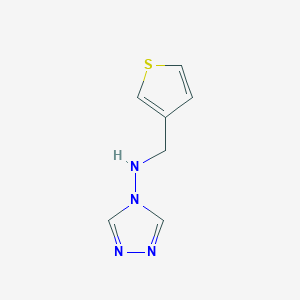
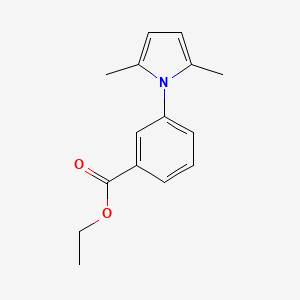
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-methylpropan-1-ol](/img/structure/B7763635.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B7763648.png)

